

Pyrvinium Embonate: A Technical Guide on its Discovery and Historical Application

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Compound of Interest

Compound Name: *Pyrvinium embonate*

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This guide provides a comprehensive overview of the discovery, history of use, and mechanisms of action of **pyrvinium embonate**. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its journey from an anthelmintic agent to a potential anti-cancer therapeutic.

Discovery and Early Development

Pyrvinium, a fluorescent red cyanine dye, was first described in 1946 in a U.S. patent held by Lare E.V. and Brooker L.G.S.[1]. It is a lipophilic, small-molecule compound characterized by multiple amine groups, which confer a positive charge at physiological pH[1]. Between 1947 and 1959, a series of studies identified the anthelmintic properties of cyanine dyes, with both pyrvinium chloride and pyrvinium pamoate (also known as **pyrvinium embonate**) proving effective against parasitic worms[1].

Further investigation revealed that pyrvinium pamoate exhibited similar efficacy to the chloride salt but with lower clinical toxicity[1]. This reduced toxicity is attributed to its lower water solubility, which in turn decreases its systemic absorption from the gastrointestinal tract[1]. This favorable safety profile led to its widespread clinical use as an anthelmintic, particularly for the treatment of pinworm (*Enterobius vermicularis*) infections[1][2]. It received FDA approval for the treatment of enterobiasis in 1955[2][3]. The use of pyrvinium as an anthelmintic began to decline in the 1980s with the introduction of newer, more effective drugs[1].

Synthesis

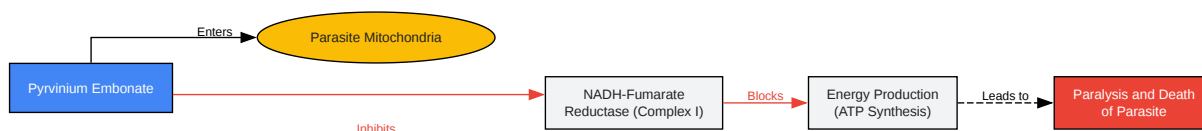
Several methods for the synthesis of pyrvinium salts have been developed. One of the earlier methods is based on the Skraup synthesis and the Paal-Knorr synthesis[4]. More recent patent literature describes a process for preparing pyrvinium pamoate by reacting pyrvinium methyl sulphate salt with disodium pamoate[5][6]. An alternative convergent synthetic strategy for pyrvinium triflate salts utilizing the Friedländer synthesis has also been reported[4].

A detailed protocol for the preparation of a specific crystalline form (Form A) of pyrvinium pamoate is outlined in patent literature. The process involves the reaction of pyrvinium methyl sulphate with disodium pamoate.

- **Reaction Setup:** A solution of pyrvinium methyl sulphate (e.g., 20 g, 44.5 mmol) in a mixture of methanol (200 mL) and water (200 mL) is prepared in a reactor.
- **Addition of Reactant:** A solution of disodium pamoate (e.g., 8.6 g, 19.8 mmol) in water (200 mL) is added to the reactor.
- **Reaction Conditions:** The mixture is stirred at a temperature between 20-25°C for approximately 15 hours.
- **Isolation:** The resulting solid is filtered from the reaction mixture.
- **Washing:** The isolated solid is washed with ethanol (e.g., 300 mL).
- **Product:** Crystalline Form A of pyrvinium pamoate is obtained as a maroon solid. The purity, as measured by HPLC, can reach 99.69 area %, with specific impurities present at low levels (e.g., 0.12 area % of (E)-2-[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-1-methyl-6-methylamino-quinolinium pamoate)[7].

Mechanism of Action as an Anthelmintic

The primary mechanism of action of pyrvinium as an anthelmintic agent is the inhibition of the parasite's mitochondrial respiration[5][6][7][8]. Specifically, it acts as an inhibitor of NADH-fumarate reductase (NADH-FR) activity, which is a crucial enzyme in the anaerobic respiratory chain of parasitic worms[5][6][7]. By disrupting their energy metabolism, the drug effectively eliminates the parasites[8]. Another proposed mechanism involves interference with the exogenous glucose utilization by the helminths[2].



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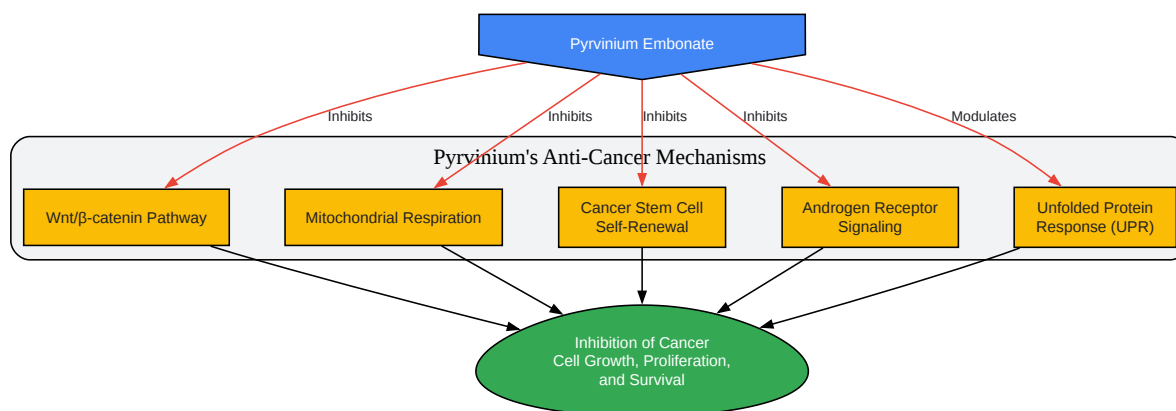
Figure 1: Proposed anthelmintic mechanism of **pyrvinium embonate**.

Repurposing for Oncology

A significant shift in the research focus on pyrvinium occurred in 2004, when it was discovered to have potent cytotoxicity against cancer cells, particularly under low-glucose conditions[1]. Since then, over 100 papers have been published describing its anti-cancer properties[1]. This has led to the initiation of clinical trials to evaluate its efficacy as an anti-cancer agent, with the first such trial beginning in 2021[1][9]. The anti-cancer effects of pyrvinium are attributed to several mechanisms of action, primarily targeting mitochondrial function and the Wnt signaling pathway[1][10].

- **Mitochondrial Inhibition:** As a lipophilic cation, pyrvinium preferentially accumulates in mitochondria[1][11]. In cancer cells, it inhibits the mitochondrial respiratory chain, which is particularly effective against tumors in the nutrient-deprived microenvironments often found in conditions like pancreatic cancer[3][12].
- **Wnt Signaling Pathway Inhibition:** Pyrvinium has been identified as a potent inhibitor of the Wnt/ β -catenin signaling pathway[1][4][13]. It achieves this by directly binding to and activating Casein Kinase 1 Alpha (CK1 α), which is a key regulator of this pathway[4][13]. The Wnt pathway is crucial for cell differentiation, development, and the self-renewal of stem cells, and its dysregulation is a hallmark of many cancers[1].
- **Cancer Stem Cell Renewal Inhibition:** By targeting pathways like Wnt, pyrvinium effectively inhibits the self-renewal of cancer stem cells (CSCs), which are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence[1][14].
- **Other Mechanisms:** Additional anti-cancer mechanisms have been proposed, including inhibition of the androgen receptor, modulation of the unfolded protein response, attenuation

of Hedgehog signaling, and inhibition of the ELAVL1/HuR protein[1][3][12].



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Figure 2: Multifaceted anti-cancer mechanisms of **pyrvinium embonate**.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and application of **pyrvinium embonate**.

Table 1: Anthelmintic and Antiparasitic Efficacy

Organism	Assay Type	Metric	Value	Reference
Enterobius vermicularis	Clinical Use	Standard Dosage	5 mg/kg	[2]
Enterobius vermicularis	Clinical Use	High Dosage	Up to 35 mg/kg/day for 3-5 days	[3][13]
Cryptosporidium parvum	In vitro (HCT-8 cells)	IC50	354 nM	[2]
Plasmodium falciparum 3D7	In vitro	IC50 (Analog 14)	23 nM	[15]
Plasmodium falciparum Dd2	In vitro	IC50 (Analog 14)	53 nM	[15]

Table 2: Anti-Cancer Efficacy (In Vitro)

Cancer Type	Cell/Organoid Line	Metric	Value	Reference
Pancreatic (PDAC)	KPC Organoid	IC50	93 nM	
Pancreatic (PDAC)	KTC Organoid	IC50	58 nM	
Melanoma	B16-F0	IC50	8.3 μ M	[1]

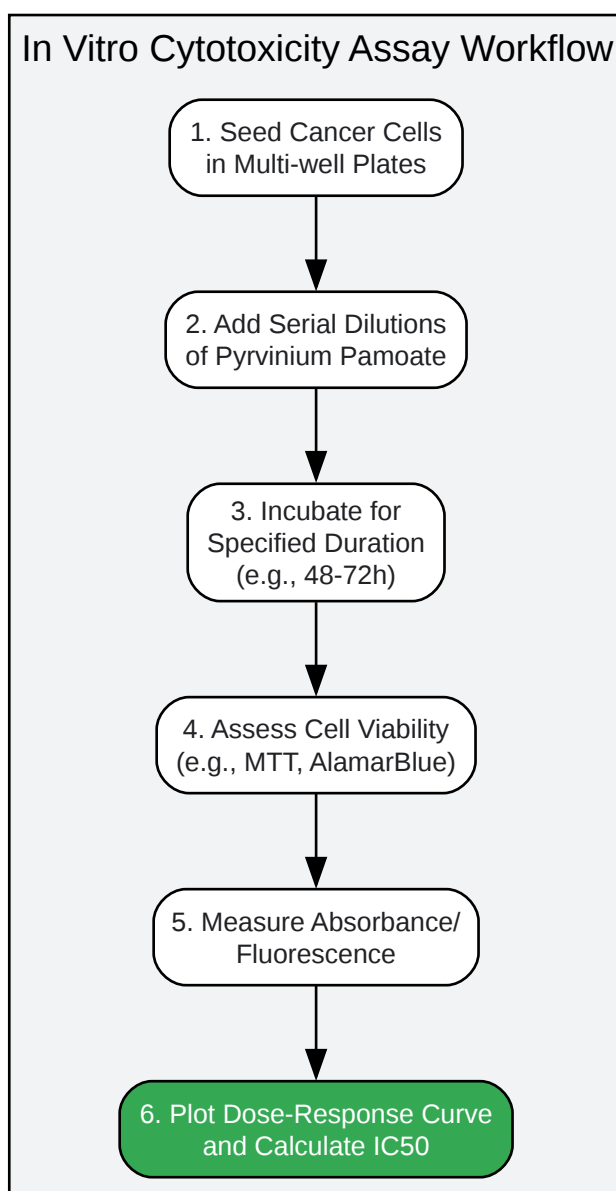
Table 3: Clinical Trial Dosage for Pancreatic Cancer

Dose Level	Dosage	Duration	Patient Cohort	Reference
1	5 mg/kg	3 consecutive days	3 patients	[9]
2	10 mg/kg	3 consecutive days	3 patients	[9]
3	20 mg/kg	3 consecutive days	3 patients	[9]

Key Experimental Methodologies

This protocol describes a method to assess the efficacy of pyrvinium against *Cryptosporidium parvum* in a human cell line.

- **Cell Culture:** Human enterocytic HCT-8 cells are cultured in appropriate media.
- **Infection:** The cell monolayers are infected with *C. parvum* oocysts.
- **Drug Treatment:** Various concentrations of pyrvinium pamoate are added to the infected cell cultures.
- **Incubation:** The cultures are incubated to allow for parasite growth.
- **Quantification:** Parasite growth is quantified using a quantitative alkaline phosphatase immunoassay.
- **Data Analysis:** The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve. Using this method, the IC₅₀ for pyrvinium against *C. parvum* was determined to be 354 nM[2].



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Figure 3: Generalized workflow for an in vitro cytotoxicity assay.

Preclinical in vivo efficacy is often assessed using animal models.

- **Animal Model:** Immunocompromised mice (e.g., nude or SCID mice) are used.
- **Tumor Implantation:** Human pancreatic cancer cells or patient-derived organoids are subcutaneously or orthotopically implanted into the mice.

- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Treatment:** Mice are randomized into control (vehicle) and treatment groups. The treatment group receives pyrvinium pamoate, typically via oral gavage.
- **Monitoring:** Tumor size is measured regularly (e.g., with calipers), and animal weight and health are monitored.
- **Endpoint:** At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

To identify the predominant mechanisms of action in an unbiased manner, techniques like PRPMA can be employed.

- **Cell Treatment:** Pancreatic cancer cells are treated with pyrvinium pamoate.
- **Lysate Preparation:** Cells are lysed, and protein concentration is determined.
- **Microarray Printing:** Cell lysates are printed onto nitrocellulose-coated slides.
- **Antibody Incubation:** Each slide (array) is incubated with a specific primary antibody that recognizes a phosphorylated protein in a known signaling pathway.
- **Detection:** A labeled secondary antibody is used for signal detection.
- **Data Analysis:** Signal intensities are quantified, normalized, and analyzed to identify changes in protein phosphorylation across various signaling pathways, providing insight into the drug's mechanism of action[12].

Conclusion

Pyrvinium embonate has a rich history, beginning as a widely used anthelmintic and evolving into a promising candidate for drug repurposing in oncology. Its journey highlights the value of re-examining existing pharmacopeias for novel applications. The well-established safety profile from its decades of clinical use as a treatment for pinworm infections provides a significant advantage for its development as an anti-cancer agent[3][13]. Its multifaceted mechanisms of action, particularly the dual inhibition of mitochondrial function and critical oncogenic signaling

pathways like Wnt, make it a compelling molecule for further investigation in the treatment of various cancers.

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